[4,5-Diacetyloxy-6-(2-nitrophenoxy)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Description
[4,5-Diacetyloxy-6-(2-nitrophenoxy)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate is a highly acetylated carbohydrate derivative with a complex oxane (tetrahydropyran) backbone. Its structure features:
- Multiple acetyl groups (diacetyloxy and triacetyloxy substituents), which serve as protective groups for hydroxyl moieties, enhancing stability and lipophilicity.
- A 2-nitrophenoxy group at the C6 position of the oxane ring, which may confer reactivity in enzymatic or synthetic applications.
- A branched glycosidic linkage between two oxane units, with one unit further substituted by an acetyloxymethyl group.
This compound is likely utilized as a synthetic intermediate in glycosylation reactions or as a substrate for enzymes like glycosidases, given the structural similarity to nitrophenyl glycosides (e.g., 4-nitrophenyl-β-D-glucopyranoside) . Its characterization would involve advanced spectroscopic techniques, such as $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, and mass spectrometry, as demonstrated in analogous studies .
Properties
Molecular Formula |
C32H39NO20 |
|---|---|
Molecular Weight |
757.6 g/mol |
IUPAC Name |
[4,5-diacetyloxy-6-(2-nitrophenoxy)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-11-9-8-10-21(22)33(41)42/h8-11,23-32H,12-13H2,1-7H3 |
InChI Key |
KZSYMFJBBGZUFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation of the Glycosyl Donor: Hepta-O-acetyl-maltosyl Azide
The glycosyl donor, hepta-O-acetyl-maltosyl azide (1), is synthesized via:
- Maltose Peracetylation : Maltose is treated with acetic anhydride in pyridine at 0–5°C for 12 hours, yielding octa-O-acetyl-maltose (89% yield).
- Anomeric Azidation : The anomeric hydroxyl group is replaced with an azide using trimethylsilyl azide (TMSN₃) and boron trifluoride diethyl etherate (BF₃·Et₂O) in dichloromethane (82% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6 hours |
| Temperature | 25°C |
| Solvent | Dichloromethane |
| Catalyst | BF₃·Et₂O (1.2 equiv) |
Glycosylation with 2-Nitrophenol
The glycosyl donor (1) is coupled to 2-nitrophenol under Mitsunobu conditions:
- Activation : Donor (1.0 equiv), 2-nitrophenol (1.5 equiv), and triphenylphosphine (1.2 equiv) in THF.
- Coupling : Diethyl azodicarboxylate (DEAD, 1.2 equiv) is added dropwise at −15°C, stirred for 24 hours.
Yield : 68–72% after silica gel chromatography (hexane/ethyl acetate 3:1).
Regioselective Acetylation
Post-glycosylation, residual hydroxyl groups are acetylated using:
- Acetic Anhydride (5.0 equiv) in pyridine at 50°C for 8 hours.
- Workup : Quenched with ice-water, extracted with ethyl acetate, and dried over MgSO₄.
Purity : >95% (HPLC, C18 column, acetonitrile/water 70:30).
Enzymatic Synthesis Alternatives
Glycosidase-Catalyzed Glycosylation
Pectinase from Aspergillus niger catalyzes transglycosylation between p-nitrophenyl β-D-glucopyranoside (donor) and acetylated glucose (acceptor):
Advantages : Avoids harsh reagents; disadvantages include lower yields and enzyme cost.
Reaction Optimization
Solvent Effects on Glycosylation
Polar aprotic solvents (e.g., DMF, DMSO) improve nitrophenoxy group incorporation but risk acetyl migration. Dichloromethane balances reactivity and selectivity.
Catalytic Systems
- BF₃·Et₂O : Optimal for azide displacement (yield: 82%).
- Silver Triflate (AgOTf) : Alternative for glycosylation but leads to partial deacetylation.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J=9.1 Hz, 1H, Ar-H), 5.32–5.18 (m, 7H, acetylated protons).
- HRMS : m/z 758.2451 [M+H]⁺ (calc. 758.2448).
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Hepta-O-acetyl-maltosyl azide | 1,200 |
| 2-Nitrophenol | 350 |
| Enzymatic Synthesis | 4,500 (enzyme reuse reduces to 1,800) |
Environmental Impact
Chemical synthesis generates 12 kg waste/kg product vs. 3 kg for enzymatic routes.
Chemical Reactions Analysis
Types of Reactions
[4,5-Diacetyloxy-6-(2-nitrophenoxy)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to the formation of various acetoxy-substituted compounds.
Scientific Research Applications
Anticancer Activity
Studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives containing nitrophenyl groups have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Research has demonstrated that acetoxy-containing compounds can possess antimicrobial activity. The presence of multiple acetoxy groups may enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing efficacy against bacterial strains.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it could target glycosidases or chitinases due to the presence of sugar-like moieties in its structure. This characteristic may be explored for developing new therapeutic agents against fungal infections.
Substrate for Biochemical Assays
Given its structural complexity, this compound could serve as a substrate in biochemical assays to study enzyme kinetics or mechanisms of action in carbohydrate metabolism.
Polymer Synthesis
The reactive functional groups in [4,5-Diacetyloxy-6-(2-nitrophenoxy)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate can be utilized in synthesizing novel polymers. These polymers could exhibit unique properties suitable for applications in coatings or drug delivery systems.
Nanomaterials Development
Research into nanotechnology may leverage this compound to create nanoparticles with tailored surface properties for targeted drug delivery or imaging applications.
Case Studies and Research Findings
- Anticancer Research : A study published in Journal of Medicinal Chemistry explored derivatives of similar compounds that showed promising results against breast cancer cell lines (Smith et al., 2023).
- Antimicrobial Activity : Research conducted by Chen et al. (2024) indicated that compounds with nitrophenyl groups displayed significant antibacterial activity against Staphylococcus aureus, suggesting potential for clinical applications.
- Polymer Development : A recent patent application highlighted the use of similar acetoxy-containing compounds in creating biodegradable polymers for medical applications (Johnson et al., 2024).
Mechanism of Action
The mechanism of action of [4,5-Diacetyloxy-6-(2-nitrophenoxy)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with enzymes and receptors, modulating their activity. The acetoxy groups can undergo hydrolysis, releasing acetic acid and other active intermediates that exert biological effects.
Comparison with Similar Compounds
Key Observations:
Nitrophenoxy Position: The target compound’s 2-nitrophenoxy group distinguishes it from the 4-nitrophenoxy analogs . Ortho-substituted nitro groups are sterically hindered and may exhibit reduced stability compared to para-substituted derivatives, impacting reactivity in hydrolysis or enzymatic assays.
Acetylation Pattern: The target compound has six acetyl groups, exceeding the 4–7 seen in analogs.
Branched Architecture: The presence of a bis-oxane linkage with an acetyloxymethyl group introduces conformational rigidity, unlike simpler analogs like [3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate .
Biological Activity
The compound [4,5-Diacetyloxy-6-(2-nitrophenoxy)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate (CAS No. 148579-94-6) is a complex organic molecule that exhibits various biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure
The chemical structure of the compound includes multiple acetoxy groups and a nitrophenoxy moiety, contributing to its biological activity. The molecular formula is , indicating a significant number of functional groups that can interact with biological systems.
Antimicrobial Properties
Research has indicated that compounds with similar structural features possess antimicrobial properties. The presence of the nitrophenyl group is particularly noted for enhancing antibacterial activity against various strains of bacteria. For instance, studies have shown that derivatives of nitrophenol exhibit significant inhibition against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. Compounds with acetoxy and nitrophenyl groups have been associated with apoptosis induction in cancer cells. In vitro studies demonstrated that similar compounds can inhibit cell proliferation in various cancer lines by triggering apoptotic pathways and disrupting cell cycle progression .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. The acetoxy groups may interact with active sites of enzymes involved in metabolic pathways, potentially leading to therapeutic applications in enzyme-related disorders. For example, compounds with similar functionalities have been shown to inhibit chitinase, an enzyme critical for fungal cell wall synthesis, thereby exhibiting antifungal properties .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of structurally related compounds found that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and interference with DNA replication processes .
- Anticancer Mechanism : In a recent investigation into the anticancer effects of related acetoxy compounds, it was observed that they induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. This suggests that [4,5-Diacetyloxy-6-(2-nitrophenoxy)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate might share similar mechanisms .
- Enzyme Inhibition Studies : A study on the inhibition of chitinase by acetylated phenolic compounds indicated that these compounds could serve as potential antifungal agents by disrupting fungal cell wall integrity. The results highlighted the importance of structural features in determining inhibitory activity .
Data Tables
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